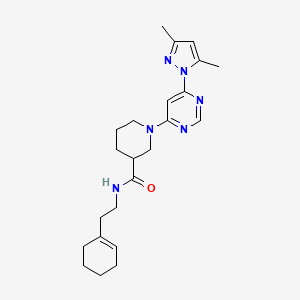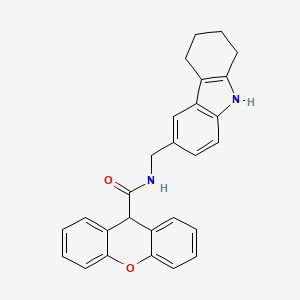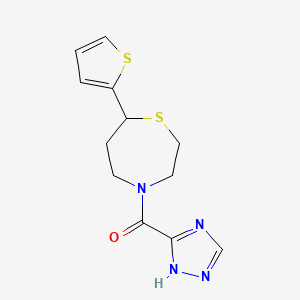![molecular formula C26H21N3O3 B2850774 3-(4-methoxybenzyl)-1-(naphthalen-1-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 923172-24-1](/img/no-structure.png)
3-(4-methoxybenzyl)-1-(naphthalen-1-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxybenzyl)-1-(naphthalen-1-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H21N3O3 and its molecular weight is 423.472. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Compounds in Pharmaceutical Chemistry
Heterocyclic compounds, including those similar to the compound , are pivotal in pharmaceutical chemistry due to their antibacterial, fungicidal activities, and their role as antagonists for various receptors, showing potential in antiallergic treatments. Novel methods for synthesizing such compounds have broadened the scope of their applications, enabling the exploration of new therapeutic agents (Osyanin et al., 2014).
Antimicrobial Activity
Research into pyrimidine-based ligands and their metal complexes has demonstrated mild to very good antimicrobial results, showcasing the potential of these compounds in developing new antimicrobial agents. The synthesis and characterization of these complexes contribute to the understanding of their interaction mechanisms with microbial targets (Chioma et al., 2018).
Chemosensors for Metal Ions
The development of naphthoquinone-based chemosensors for transition metal ions represents another application of heterocyclic compounds. These sensors exhibit remarkable selectivity towards specific ions like Cu2+, making them valuable tools in environmental monitoring and analytical chemistry. The synthesis and characterization of these compounds provide insights into their selective binding mechanisms (Gosavi-Mirkute et al., 2017).
Nonlinear Optical Properties
The investigation of the nonlinear optical properties of novel styryl dyes, which are structurally related to the compound , highlights the significance of these materials in developing optical devices. Their potential for applications in photonics and optoelectronics is underscored by studies on their optical power limiting behavior and absorption characteristics (Shettigar et al., 2009).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-methoxybenzyl)-1-(naphthalen-1-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione' involves the condensation of 4-methoxybenzaldehyde with naphthalen-1-ylmethylamine, followed by cyclization with pyridine-2,4-dione in the presence of a suitable catalyst.", "Starting Materials": [ "4-methoxybenzaldehyde", "naphthalen-1-ylmethylamine", "pyridine-2,4-dione", "catalyst" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with naphthalen-1-ylmethylamine in the presence of a suitable catalyst to form 3-(4-methoxybenzyl)-1-(naphthalen-1-ylmethyl)pyridine", "Step 2: Cyclization of 3-(4-methoxybenzyl)-1-(naphthalen-1-ylmethyl)pyridine with pyridine-2,4-dione in the presence of a suitable catalyst to form 3-(4-methoxybenzyl)-1-(naphthalen-1-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione" ] } | |
Número CAS |
923172-24-1 |
Fórmula molecular |
C26H21N3O3 |
Peso molecular |
423.472 |
Nombre IUPAC |
3-[(4-methoxyphenyl)methyl]-1-(naphthalen-1-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C26H21N3O3/c1-32-21-13-11-18(12-14-21)16-29-25(30)24-23(10-5-15-27-24)28(26(29)31)17-20-8-4-7-19-6-2-3-9-22(19)20/h2-15H,16-17H2,1H3 |
Clave InChI |
CKTZGADBLMDYSE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC4=CC=CC5=CC=CC=C54 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2850696.png)
![N-(2-chlorobenzyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2850699.png)
![8-(2,5-dimethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2850701.png)

![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2850704.png)



![2-[4-(4-Tert-butylphenyl)phenoxy]aceticacid](/img/structure/B2850710.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2850713.png)
